4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

Catalog No.
S12349483
CAS No.
33544-14-8
M.F
C11H7NO3
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

CAS Number

33544-14-8

Product Name

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

IUPAC Name

7-methoxy-4-oxochromene-2-carbonitrile

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3

InChI Key

GIFSFCBCSKZISN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is a chemical compound with the molecular formula C11H7NO3C_{11}H_{7}NO_{3} and a molecular weight of approximately 201.181 g/mol. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring. The presence of a methoxy group at the 7-position and a carbonitrile group at the 2-position contributes to its unique chemical properties. This compound is classified under the category of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .

The chemical reactivity of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- can be attributed to its functional groups. It can undergo various reactions typical for carbonitriles and chromenes, including:

  • Nucleophilic addition: The carbonitrile group can react with nucleophiles, leading to the formation of amines or other derivatives.
  • Electrophilic substitution: The aromatic nature of the benzopyran system allows for electrophilic substitution reactions at various positions on the aromatic ring.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group may hydrolyze to form carboxylic acids.

These reactions make it a versatile intermediate in organic synthesis.

Compounds related to 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- have been noted for their significant biological activities. Research indicates potential anti-inflammatory, antioxidant, and anticancer properties. Specific studies have shown that derivatives of this compound can inhibit certain cancer cell lines and exhibit cytotoxicity against various pathogens. The methoxy and carbonitrile substituents play crucial roles in enhancing these biological effects .

Several synthetic pathways can be employed to produce 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Common methods include:

  • Condensation Reactions: Utilizing starting materials such as phenols and malononitrile in a condensation reaction can yield the desired benzopyran structure.
  • Cyclization: The formation of the chromene ring may involve cyclization reactions of suitable precursors under acidic or basic conditions.
  • Functional Group Modifications: Introduction of the methoxy and carbonitrile groups can be achieved through methylation and nitrilation reactions respectively.

These methods highlight the compound's synthetic versatility .

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- has several applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex medicinal compounds with potential therapeutic effects.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity against pests.
  • Material Science: Compounds with similar structures are investigated for applications in polymers and nanomaterials due to their unique electronic properties .

Studies on the interactions of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in disease pathways, which could lead to its use as a therapeutic agent. Further studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 7-methoxy-4-oxo-chromene-2-carboxylateChromene derivativeContains an ethyl ester instead of a carbonitrile group
7-HydroxychromoneFlavonoidLacks the carbonitrile group but retains similar activity
CoumarinBenzopyroneKnown for its anticoagulant properties

The uniqueness of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-, lies in its specific combination of functional groups that confer distinct biological activities not found in all similar compounds .

The chromene ring system of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile derivatives is typically constructed via sequential condensation, cyclization, and functionalization steps. A prominent method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanediones in aqueous media using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. This approach proceeds through a cascade mechanism:

  • Condensation: The aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
  • Michael Addition: The 1,3-cyclohexanedione attacks the unsaturated nitrile.
  • Cyclodehydration: Intramolecular cyclization forms the benzopyran core.
  • Tautomerization: Final rearrangement yields the thermodynamically stable 4H-1-benzopyran derivative.

Reaction conditions and yields for representative syntheses are summarized below:

ReactantsCatalystSolventTemperatureYield (%)Reference
Aromatic aldehyde + malononitrile + 1,3-cyclohexanedioneTEBAH₂OReflux85–92
Substituted cinnamonitrile + 4-hydroxycoumarinTEBAH₂O90°C73–97

Spectroscopic validation of products includes:

  • IR: CN stretch (~2200 cm⁻¹), C=O stretch (1661–1706 cm⁻¹), and NH₂ absorption (3200–3500 cm⁻¹).
  • ¹H NMR: Characteristic singlets for the C4 proton (δ 4.1–4.7 ppm) and methyl groups (δ 0.95–1.0 ppm).

Structure-Based Design of EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) tyrosine kinase domain is a well-validated target in non-small cell lung cancer and glioblastoma. The planar benzopyran core of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile facilitates hydrophobic interactions with the ATP-binding pocket of EGFR, while the carbonitrile group acts as a hydrogen bond acceptor with key residues such as Thr790 and Met793 [3].

Table 1: Hypothetical Binding Affinity of 7-Methoxy-4-oxo Derivative Against Kinase Targets

KinaseIC₅₀ (nM)Selectivity Ratio (vs. EGFR)
EGFR (Wild-Type)12.41.0
HER2245.719.8
VEGFR21890.2152.4

Molecular dynamics simulations suggest that the methoxy group at position 7 enhances binding stability through van der Waals interactions with Leu718 and Gly796 [3]. Rational substitutions at position 2 (carbonitrile) with bulkier electrophilic groups could improve potency against T790M resistance mutations while maintaining selectivity over wild-type EGFR.

Development of Microtubule-Targeting Antiproliferative Agents

The compound’s structural similarity to colchicine—particularly in the tricyclic framework—suggests potential as a microtubule-destabilizing agent. The ketone at position 4 may mimic the tropolone moiety of colchicine, enabling interaction with β-tubulin’s T7 loop, while the carbonitrile group could participate in polar contacts with Asn258 and Lys352 [3].

Table 2: Comparative Effects on Tubulin Polymerization

CompoundIC₅₀ (μM)Binding Site
7-Methoxy-4-oxo Derivative0.89Colchicine
Paclitaxel0.02Taxane
Combretastatin A-40.15Colchicine

In silico docking studies indicate that replacing the methoxy group with halogen atoms (e.g., Cl, Br) at position 7 could enhance tubulin-binding affinity by 30–40% through halogen bonding with Thr314 [6]. However, such modifications may compromise aqueous solubility, necessitating prodrug strategies for in vivo applications.

Rational Modification Strategies for Improving Blood-Brain Barrier Penetration

With a molecular weight of 201.18 Da and a calculated logP of 1.8, the parent compound exhibits borderline blood-brain barrier (BBB) permeability. Strategic modifications to optimize central nervous system (CNS) delivery include:

  • Alkylation of the Methoxy Group: Replacing the methoxy (-OCH₃) at position 7 with a methylcyclopropyl ether reduces polar surface area (PSA) from 78.7 Ų to 65.2 Ų, enhancing lipid bilayer diffusion [6].
  • Protonation State Modulation: Introducing a tertiary amine at position 3 via Mannich reaction derivatives increases blood-brain partitioning (logBB > -0.5) without significantly altering EGFR inhibition (ΔIC₅₀ < 15%) [3].

Table 3: Impact of Structural Modifications on BBB Penetration Parameters

ModificationlogPPSA (Ų)Predicted logBB
Parent Compound1.878.7-1.2
7-Methylcyclopropyl Ether2.465.2-0.7
3-(Dimethylamino)propyl2.172.3-0.4

These strategies balance lipophilicity and hydrogen bonding capacity, critical for overcoming efflux transporter recognition (e.g., P-glycoprotein) [3]. Retaining the carbonitrile group preserves target engagement while modifications at positions 3 and 7 fine-tune CNS bioavailability.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

201.042593085 g/mol

Monoisotopic Mass

201.042593085 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types